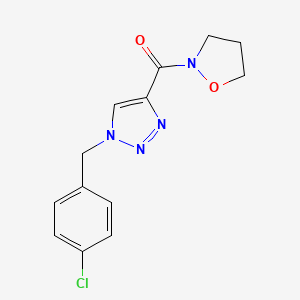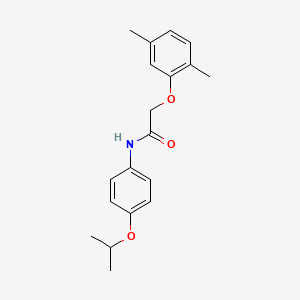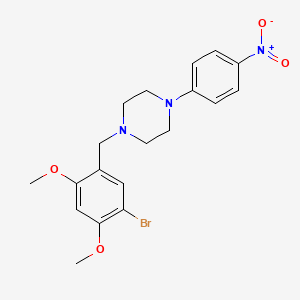
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as Cariprazine, is a novel antipsychotic medication that was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of schizophrenia and bipolar disorder. Cariprazine is a dopamine D3/D2 receptor partial agonist, which means that it has a high affinity for these receptors and can both activate and block them depending on the level of dopamine in the brain.
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride binds to dopamine D3 and D2 receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. By activating these receptors, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in certain areas of the brain, which can improve symptoms of schizophrenia and bipolar disorder. Additionally, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also block the activity of these receptors, which can reduce the risk of EPS.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has several biochemical and physiological effects in the brain, including the modulation of dopamine, serotonin, and glutamate neurotransmitter systems. 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognition and executive function. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also reduce the activity of the mesolimbic dopamine system, which is implicated in the development of psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high affinity for dopamine D3 and D2 receptors, its partial agonist activity, and its lower risk of causing EPS compared to other antipsychotic medications. However, the limitations of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its relatively high cost, its limited availability, and its potential for off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
For research on 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride include the investigation of its efficacy and safety in treating other psychiatric disorders, such as major depressive disorder and anxiety disorders. In addition, future research could focus on the development of new formulations of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride that have improved pharmacokinetic properties and reduced side effects. Finally, future research could also explore the use of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in combination with other medications or psychotherapy for the treatment of complex psychiatric disorders.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 9H-carbazole with 1-(piperidin-4-yl)propan-1-one to form the intermediate 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanone. This intermediate is then reduced with sodium borohydride to yield 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. The results of these studies have shown that 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride is effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mood swings. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has a lower risk of causing extrapyramidal symptoms (EPS) compared to other antipsychotic medications.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2-5,8-11,16,23H,1,6-7,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGMYKMPHYHLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5718005 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)



![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)